4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine familyThe presence of fluorophenyl groups and the thiazolo[4,5-b]pyridine core structure contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 2-aminothiazole in the presence of a base, followed by cyclization with a suitable diketone . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a histamine H3 receptor antagonist.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . Additionally, it can bind to G-protein coupled receptors, modulating their activity and affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the thiazole and pyridine rings.
Fluorophenyl-substituted heterocycles: Compounds with similar fluorophenyl groups but different heterocyclic cores.
Uniqueness
4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione stands out due to its unique combination of the thiazolo[4,5-b]pyridine core and fluorophenyl groups, which contribute to its distinct chemical properties and biological activities . This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H14F2N2O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4,7-bis(4-fluorophenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C19H14F2N2O2S/c1-22-18-17(26-19(22)25)15(11-2-4-12(20)5-3-11)10-16(24)23(18)14-8-6-13(21)7-9-14/h2-9,15H,10H2,1H3 |
InChI Key |
DHDMDDSSGVXQTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)SC1=O |
Origin of Product |
United States |
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